

Comparative In Vivo Efficacy of DprE1 Inhibitors: BTZ043 vs. PBTZ169

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Compound of Interest

Compound Name: DprE1-IN-2

Cat. No.: B608917

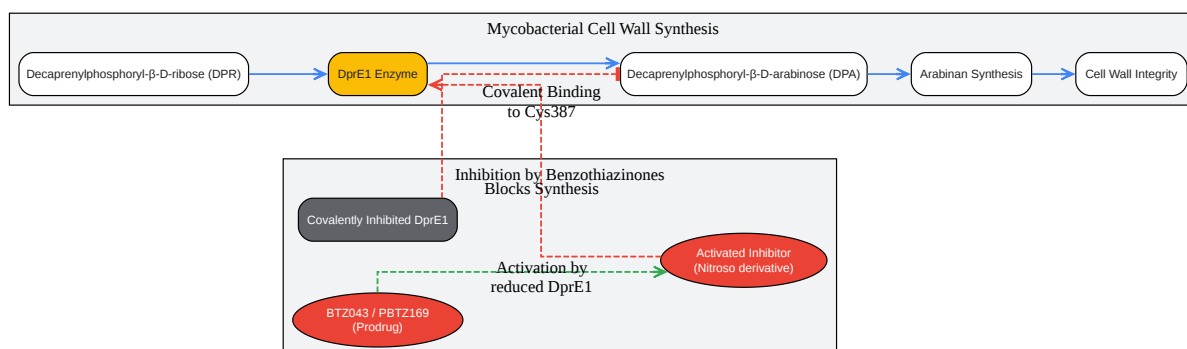
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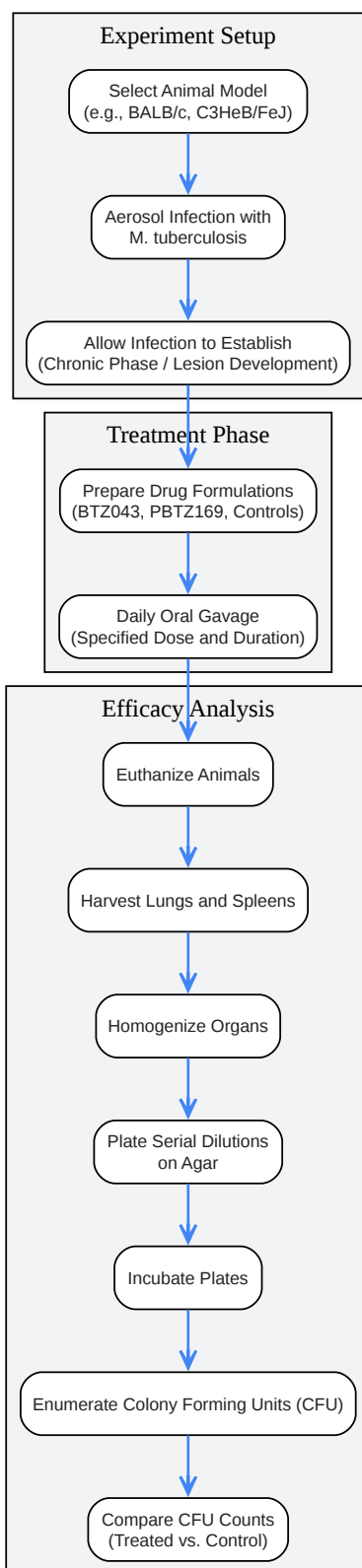
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two leading decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) inhibitors, BTZ043 and its next-generation successor, PBTZ169. Both compounds are potent anti-tuberculosis agents that target a crucial enzyme in the mycobacterial cell wall synthesis pathway. This document summarizes key experimental data from in vivo studies, presents detailed experimental protocols, and visualizes complex biological and experimental processes.

Mechanism of Action: Targeting DprE1

BTZ043 and PBTZ169 share the same mechanism of action, which involves the inhibition of DprE1, a key flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.^{[1][2]} DprE1 is responsible for the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), a precursor for the synthesis of arabinans.^{[1][2]} Both BTZ043 and PBTZ169 are prodrugs that are activated by the reduced form of DprE1.^[3] The activated compound then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme, disruption of cell wall synthesis, and ultimately bacterial cell death.^{[4][5]}





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